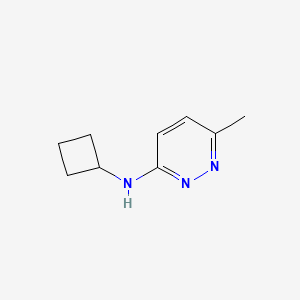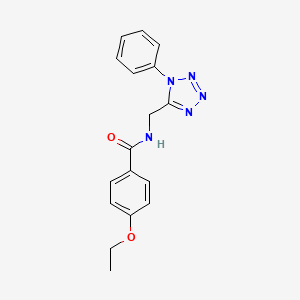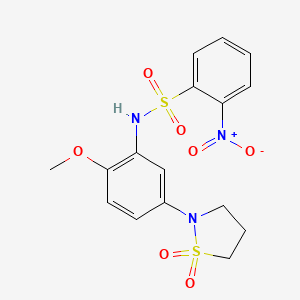![molecular formula C24H23N3OS B2451554 (E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide CAS No. 852026-75-6](/img/structure/B2451554.png)
(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide is a complex organic molecule. It contains several functional groups including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a cyano group (-CN), an amide group (-CONH2), and aromatic rings with tert-butyl and methyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the cyano group and the amide group. The tert-butyl and methyl groups would likely be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The presence of the thiazole ring, cyano group, and amide group in the molecule suggests that it would have regions of polarity, which could affect its physical properties and reactivity. The aromatic rings would contribute to the molecule’s stability and could also participate in π-π interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine. The amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Properties
The study by Kumar et al. (2013) highlights an efficient route for synthesizing thiazoles, which are structurally related to the compound , via chemoselective thionation-cyclization of highly functionalized enamides. This method could be relevant for synthesizing variations of the compound for further research applications (Kumar, Parameshwarappa, & Ila, 2013).
In a study by Chen et al. (2014), the sensing mechanism of a related aqueous fluoride chemosensor was investigated in detail using DFT/TDDFT methods, demonstrating the compound's potential in sensor technology (Chen, Zhou, Zhao, & Chu, 2014).
Applications in Material Science
Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, showing potential for applications in electrochromic devices. This study illustrates the versatility of thiazole-containing compounds in material science (Hsiao, Wang, Lin, Guo, Kung, Leu, & Lee, 2013).
Another study focused on the synthesis and electrochromic properties of polymers, indicating the compound's related structures could be utilized in developing new materials with desirable optical properties (Wang & Hsiao, 2014).
Photophysical and Chemical Sensing Applications
- Zhang et al. (2016) designed and synthesized compounds based on the thiazolo[5,4-d]thiazole moiety, demonstrating their potential in white organic light-emitting diodes (WOLEDs) due to their reversible excited-state intramolecular proton transfer (ESIPT) mechanism. This research showcases the application of thiazole derivatives in advanced optoelectronic devices (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Future Directions
properties
IUPAC Name |
(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-5-7-17(8-6-16)13-19(14-25)22(28)27-23-26-21(15-29-23)18-9-11-20(12-10-18)24(2,3)4/h5-13,15H,1-4H3,(H,26,27,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMAYHXCQWDXCH-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2451475.png)
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)
![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)



![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)

![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)
![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)
